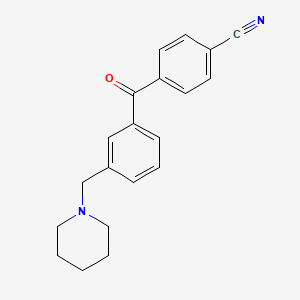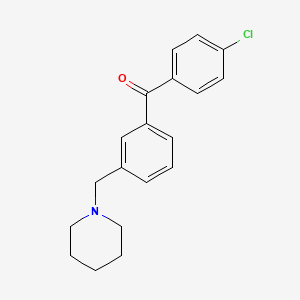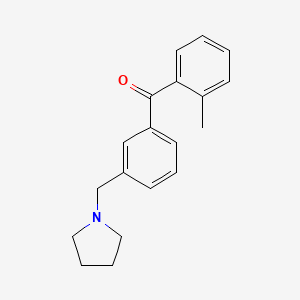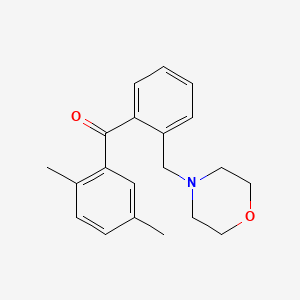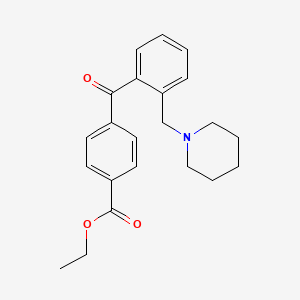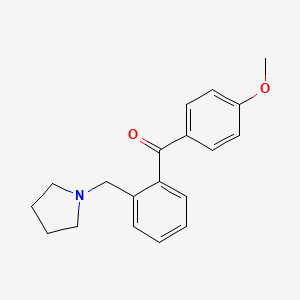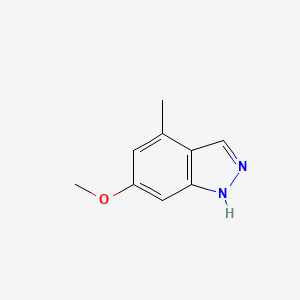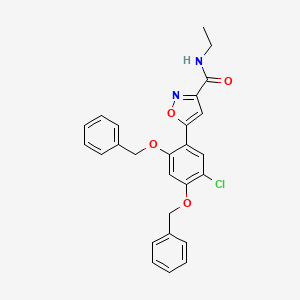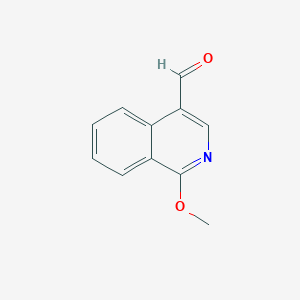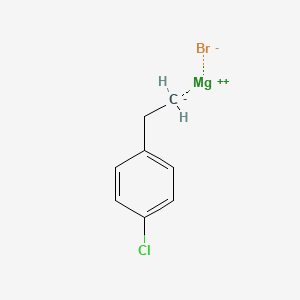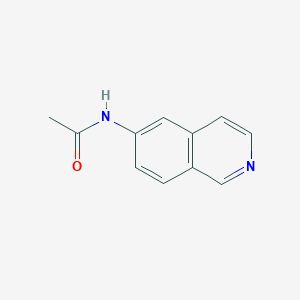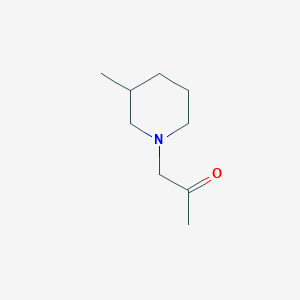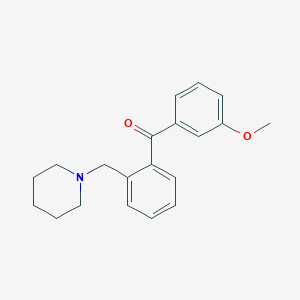
3'-Methoxy-2-piperidinomethyl benzophenone
Vue d'ensemble
Description
3-Methoxy-2-piperidinomethyl benzophenone is a synthetic organic compound that has been widely studied due to its unique properties and potential applications. It is a colorless crystalline solid that is soluble in organic solvents and has a molecular weight of 201.3 g/mol. This compound has been used in various scientific research and lab experiments due to its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. In
Applications De Recherche Scientifique
Environmental Impact and Degradation
3'-Methoxy-2-piperidinomethyl benzophenone, as a derivative of benzophenone compounds, has been studied for its environmental presence and degradation processes. The widespread use of benzophenone-3 (BP-3), a related compound, in personal care products has led to its detection in various environmental matrices. Research has focused on understanding the fate of BP-3 in water treatment processes and its potential endocrine-disrupting effects in aquatic ecosystems. For instance, the oxidation of BP-3 by ferrate(VI) has been investigated to determine reaction kinetics and identify reaction products, revealing that this treatment could be an effective method for removing hydroxylated benzophenone derivatives from water (Yang & Ying, 2013).
Endocrine Disrupting Effects and Human Exposure
Studies have also examined the endocrine-disrupting capabilities of benzophenone derivatives, including their metabolism and the effects on hormonal activity in humans and wildlife. For example, the metabolism of BP-3 by rat and human liver microsomes and its impact on estrogenic and anti-androgenic activities were explored to understand the potential health risks associated with exposure to these compounds (Watanabe et al., 2015). Additionally, the occurrence of BP-type UV filters in urine samples has been used to assess human exposure levels and potential health implications (Gao et al., 2015).
Photocatalytic Degradation
The photocatalytic degradation of benzophenone-3, another closely related compound, has been investigated to identify optimal conditions for removing such contaminants from water. Studies have evaluated factors such as pH, catalyst concentration, and the addition of oxidants to enhance degradation rates and reduce the presence of these compounds in the aquatic environment (Zúñiga-Benítez et al., 2016).
Analytical Detection and Quantification
Research has developed analytical methods for detecting and quantifying benzophenone derivatives in biological matrices. This includes advancements in methodologies like dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry, which enables the sensitive and accurate determination of these compounds in human serum, aiding in the assessment of exposure levels and potential health risks (Tarazona et al., 2013).
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-10-7-9-16(14-18)20(22)19-11-4-3-8-17(19)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFRVCZRFLDKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643577 | |
| Record name | (3-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxy-2-piperidinomethyl benzophenone | |
CAS RN |
898751-77-4 | |
| Record name | (3-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



